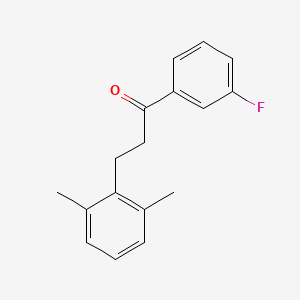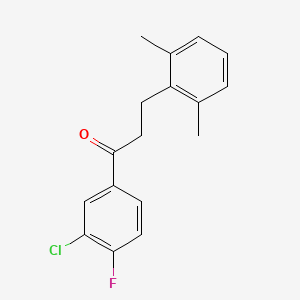
3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Chloro-5-fluorophenyl)-4’-trifluoromethylpropiophenone” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and possibly oxygen (O) atoms. The name suggests that it contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) which is substituted with chlorine (Cl), fluorine (F), and a trifluoromethyl group (CF3). The “propiophenone” part of the name suggests that it contains a propiophenone group, which is a three-carbon chain attached to a phenyl group with a carbonyl group (C=O) at the end .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the chlorine, fluorine, and trifluoromethyl groups onto the phenyl ring. This could potentially be achieved through various organic reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the phenyl rings. The electronegative chlorine and fluorine atoms would create regions of partial negative charge, making this compound polar.Chemical Reactions Analysis
This compound could potentially undergo various chemical reactions. For example, the chlorine and fluorine atoms could be replaced with other groups in a substitution reaction. The carbonyl group could also undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on factors such as polarity and molecular size .Scientific Research Applications
Synthesis and Chemical Reactivity Studies :
- 3-(3-Chloro-5-fluorophenyl)-4'-trifluoromethylpropiophenone and similar compounds are utilized in synthesis and spectral analysis. Quantum chemical studies reveal insights into molecular geometry and chemical reactivity. These compounds are synthesized under specific conditions and their photo physical properties like UV, emission, and fluorescent quantum yields are calculated. DFT calculations help identify chemically active sites responsible for chemical reactivity (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Material Science and Polymer Applications :
- In material science, derivatives of this compound are integral in developing novel polymers. For instance, novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety are synthesized using related compounds. These polymers exhibit high thermal stability and are useful in creating transparent and flexible films for optical applications (Liaw, Huang, Huang, Chang, & Han, 2007).
Pharmacological Research :
- Although direct pharmacological applications of this compound are not evident, related compounds are being studied for their potential in drug development. For example, derivatives of similar compounds are analyzed for their interaction with bacterial cells, indicating potential in the development of anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Influence on Polymer Properties :
- Research indicates that the incorporation of fluorinated groups, akin to those in this compound, into polymers can significantly influence their properties. This includes enhancing thermal stability, solubility, and optical properties, making them suitable for high-performance materials (Huang, Liaw, Chang, Han, & Huang, 2007).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
The future directions for this compound would depend on its applications. If it’s a drug, future research could focus on improving its efficacy or reducing its side effects. If it’s a reactant in a chemical reaction, future research could focus on finding more efficient or environmentally friendly reaction conditions .
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF4O/c17-13-7-10(8-14(18)9-13)1-6-15(22)11-2-4-12(5-3-11)16(19,20)21/h2-5,7-9H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIMJTQHEUJYMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644967 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-04-7 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














